4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine
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Overview
Description
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoxaline family, known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include refluxing in solvents like dichloroethane and the use of reagents such as thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with different amines and thiols.
Oxidation and Reduction: Potential for oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Amines and Thiols: Used in substitution reactions.
Thionyl Chloride: Employed in the preparation of intermediates.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxalines, which exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine can be compared with other triazoloquinoxaline derivatives:
Similar Compounds: Includes other [1,2,4]triazolo[4,3-A]quinoxaline derivatives, such as 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-amine.
Uniqueness: Its unique substitution pattern and biological activities, particularly its potent adenosine receptor antagonism and DNA intercalation properties, set it apart from other similar compounds
Properties
CAS No. |
494206-13-2 |
---|---|
Molecular Formula |
C9H6ClN5 |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine |
InChI |
InChI=1S/C9H6ClN5/c10-7-8-13-14-9(11)15(8)6-4-2-1-3-5(6)12-7/h1-4H,(H2,11,14) |
InChI Key |
WDESEWCSQXUTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)Cl |
Origin of Product |
United States |
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